N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a benzamide moiety
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, is known to targetCyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data. Compounds that target cdk2 typically inhibit the kinase’s activity, preventing the progression of the cell cycle and thus inhibiting cell proliferation .
Biochemical Pathways
cell cycle regulation pathway . By inhibiting CDK2, the compound could prevent the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division and proliferation .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell division and proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dichlorothiophene with appropriate thioamide precursors under acidic or basic conditions.
Coupling with Benzamide: The thiazole intermediate is then coupled with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide shares structural similarities with other thiazole and thiophene derivatives, such as:
- 2,5-dichlorothiophene
- Thiazole-2-carboxamide
- 4-methyl-N-phenylbenzenesulfonamide
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or interaction with biological targets.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S3/c1-26(14-5-3-2-4-6-14)32(28,29)15-9-7-13(8-10-15)20(27)25-21-24-17(12-30-21)16-11-18(22)31-19(16)23/h2-12H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNSASGOJXTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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